1-Isopropenyl-4-methoxybenzene
Overview
Description
1-Isopropenyl-4-methoxybenzene is an organic compound with the chemical formula C10H12O. It is a colorless liquid with a distinct aromatic odor. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-4-methoxybenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of 4-methoxybenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropenyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methoxyphenylpropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 4-Methoxyphenylpropanol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropenyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-isopropenyl-4-methoxybenzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
1-Isopropoxy-4-methoxybenzene: Similar in structure but with an isopropoxy group instead of an isopropenyl group.
4-Methoxyphenylacetone: Contains a methoxy group and a phenylacetone moiety.
4-Isopropenylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Isopropenyl-4-methoxybenzene is unique due to its combination of an isopropenyl group and a methoxy group on the benzene ring. This unique structure imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds .
Biological Activity
1-Isopropenyl-4-methoxybenzene, also known as p-methoxyisopropenylbenzene, is an organic compound with the molecular formula C10H12O. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.
This compound is characterized by its colorless liquid form and distinct aromatic odor. It is soluble in organic solvents like ethanol and acetone, making it suitable for various chemical applications. The compound's structure features a methoxy group (-OCH₃) and an isopropenyl group (-C(CH₃)=CH₂) attached to a benzene ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . A study assessed its efficacy against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antibacterial effects against pathogens such as Staphylococcus aureus and Candida albicans.
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, which can contribute to oxidative stress in biological systems.
Assay Type | IC50 (μg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These findings suggest that this compound could play a role in preventing oxidative damage in cells, potentially offering protective effects against various diseases associated with oxidative stress.
Therapeutic Potential
Beyond its antimicrobial and antioxidant properties, ongoing research is exploring the therapeutic potential of this compound in drug development. Preliminary studies indicate that it may serve as a precursor for synthesizing compounds with enhanced therapeutic profiles. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes linked to disease pathways, such as HIV protease inhibitors.
Case Studies
- Antimicrobial Efficacy Study : A recent study published in the Journal of Natural Products examined the antimicrobial efficacy of several methoxy-substituted phenolic compounds, including this compound. The study concluded that this compound exhibited superior activity compared to other derivatives, particularly against gram-positive bacteria.
- Antioxidant Activity Evaluation : In a comprehensive analysis published in Food Chemistry, researchers evaluated various natural compounds for their antioxidant properties. The results highlighted this compound as one of the most effective compounds tested, indicating its potential use in food preservation and health supplements.
- Therapeutic Application Research : A study focused on HIV treatment explored the synthesis of protease inhibitors derived from this compound. The synthesized compounds showed promising antiviral activity and were effective against resistant strains of HIV-1.
Properties
IUPAC Name |
1-methoxy-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293411 | |
Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-69-2 | |
Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 89344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoestragole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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